Methyl 3-[1-(trifluoromethyl)vinyl]benzoate
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Overview
Description
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate is an organic compound with the molecular formula C11H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a trifluoromethylvinyl group is attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be synthesized through several methods. One common approach involves the esterification of 3-[1-(trifluoromethyl)vinyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-[1-(trifluoromethyl)vinyl]benzoic acid is reacted with methyl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, further enhances the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethylvinyl group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-[1-(trifluoromethyl)vinyl]benzoic acid or 3-[1-(trifluoromethyl)vinyl]benzaldehyde.
Reduction: Methyl 3-[1-(trifluoromethyl)ethyl]benzoate or 3-[1-(trifluoromethyl)vinyl]benzyl alcohol.
Substitution: Various substituted benzoates, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethylvinyl group makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which methyl 3-[1-(trifluoromethyl)vinyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethylvinyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be compared with other similar compounds, such as:
Methyl 3-(trifluoromethyl)benzoate: Lacks the vinyl group, resulting in different reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
Methyl 3-(trifluoromethyl)phenylacetate: Contains an additional methylene group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its trifluoromethylvinyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Biological Activity
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
This compound can be represented by the following structural formula:
The trifluoromethyl group (−CF3) is strategically positioned to influence the compound's reactivity and interaction with biological targets.
Pharmacological Effects
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. In vitro assays indicated that it could reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses .
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It was shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to altered cellular functions.
- Receptor Modulation : There is evidence suggesting that this compound may modulate receptor activity, particularly those involved in inflammatory and apoptotic pathways .
Antimicrobial Activity Case Study
In a study published in 2022, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound has significant potential as a lead for developing new antimicrobial agents .
Anti-inflammatory Case Study
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation in a mouse model of arthritis. The study reported a reduction in paw swelling by approximately 50% compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .
Table 1: Biological Activities of this compound
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 3-(3,3,3-trifluoroprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(11(12,13)14)8-4-3-5-9(6-8)10(15)16-2/h3-6H,1H2,2H3 |
InChI Key |
OYSFPYIPDBQUHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=C)C(F)(F)F |
Origin of Product |
United States |
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